tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[310]hexane-3-carboxylate is a bicyclic compound with a unique structure that includes a formyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[31One common method involves the use of a Diels-Alder reaction to form the bicyclic structure, followed by functional group transformations to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial production. This would include optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but typically include substituted esters or amides.
Scientific Research Applications
tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific stereochemistry and the presence of both a formyl group and a tert-butyl ester. This combination of features makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h7-8H,4-6H2,1-3H3/t8-,11+/m0/s1 |
InChI Key |
PUTOENHGHDTSSY-GZMMTYOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)C=O |
Origin of Product |
United States |
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